Cas no 93224-85-2 (2-Bromo-6-chlorobenzoic acid)

2-Bromo-6-chlorobenzoic acid structure
2-Bromo-6-chlorobenzoic acid structure
Nombre del producto:2-Bromo-6-chlorobenzoic acid
Número CAS:93224-85-2
MF:C7H4BrClO2
Megavatios:235.462460517883
MDL:MFCD00672929
CID:61611
PubChem ID:33125

2-Bromo-6-chlorobenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Bromo-6-chlorobenzoic acid
    • 2-Brom-6-chlor-benzoesaeure
    • 2-bromo-6-chloro-benzoic acid
    • 2-Chlor-6-brom-benzoesaeure
    • 2-chloro-6-bromobenzoic acid
    • 6-bromo-2-chloroBenzoic acid
    • NSC 190301
    • 2-Bromo-6-chlorobenzoicacid
    • Benzoic acid, 2-bromo-6-chloro-
    • NSC190301
    • PubChem4048
    • 2-Chloro-6-bromobenzoic
    • KSC494E9P
    • URGXUQODOUMRFP-UHFFFAOYSA-N
    • BBL025943
    • WT2238
    • SBB064721
    • STL367210
    • 2-Bromo-6-chlorobenzoic acid (ACI)
    • CS-W012889
    • J-508441
    • 2-Bromo-6-chlorobenzoic acid; NSC 190301
    • AC-26004
    • DB-006019
    • SCHEMBL696250
    • AKOS004115240
    • SY023708
    • TS-03316
    • MB01394
    • DTXSID40275018
    • MFCD00672929
    • NSC-190301
    • 93224-85-2
    • 2-Bromo-6-chlorobenzoic acid, 97%
    • EN300-109511
    • MDL: MFCD00672929
    • Renchi: 1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
    • Clave inchi: URGXUQODOUMRFP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(Br)=CC=CC=1Cl)O

Atributos calculados

  • Calidad precisa: 233.90832g/mol
  • Carga superficial: 0
  • XLogP3: 1.7
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 233.90832g/mol
  • Masa isotópica única: 233.90832g/mol
  • Superficie del Polo topológico: 37.3Ų
  • Recuento de átomos pesados: 11
  • Complejidad: 163
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.809
  • Punto de fusión: 145.0 and le 149.0 deg-C
  • Punto de ebullición: 315.9±27.0 °C at 760 mmHg
  • Punto de inflamación: 144.8±23.7 °C
  • índice de refracción: 1.621
  • PSA: 37.30000
  • Logp: 2.80070

2-Bromo-6-chlorobenzoic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Danger
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
  • Wgk Alemania:2
  • Código de categoría de peligro: 25-36/37/38
  • Instrucciones de Seguridad: 26-45
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT
  • Grupo de embalaje:
  • Condiciones de almacenamiento:Store at room temperature

2-Bromo-6-chlorobenzoic acid Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Bromo-6-chlorobenzoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B83610-5g
2-Bromo-6-chlorobenzoic acid
93224-85-2 98%
5g
¥60.0 2022-10-09
Chemenu
CM158731-100g
2-Bromo-6-chlorobenzoic acid
93224-85-2 95%
100g
$132 2022-06-09
TRC
B682535-5g
2-Bromo-6-chlorobenzoic Acid
93224-85-2
5g
$ 173.00 2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32269-5g
2-Bromo-6-chlorobenzoic acid, 98%
93224-85-2 98%
5g
¥4228.00 2023-02-07
eNovation Chemicals LLC
D403528-500g
2-Bromo-6-chlorobenzoic acid
93224-85-2 97%
500g
$1500 2024-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B139453-10g
2-Bromo-6-chlorobenzoic acid
93224-85-2 ≥98%
10g
¥76.90 2023-09-04
Enamine
EN300-109511-0.25g
2-bromo-6-chlorobenzoic acid
93224-85-2 95%
0.25g
$19.0 2023-10-27
Enamine
EN300-109511-0.1g
2-bromo-6-chlorobenzoic acid
93224-85-2 95%
0.1g
$19.0 2023-10-27
eNovation Chemicals LLC
D507783-25g
2-BroMo-6-chlorobenzoic acid
93224-85-2 97%
25g
$160 2024-05-24
Matrix Scientific
026302-5g
2-Bromo-6-chlorobenzoic acid, 98%
93224-85-2 98%
5g
$12.00 2023-09-11

2-Bromo-6-chlorobenzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referencia
Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles
Morrison, Matthew D.; Hanthorn, Jason J.; Pratt, Derek A., Organic Letters, 2009, 11(5), 1051-1054

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  rt → -40 °C; 2 h, -40 °C
1.2 1 h, -40 °C
Referencia
Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acids
Menzel, Karsten; Dimichele, Lisa; Mills, Paul; Frantz, Doug E.; Nelson, Todd D.; et al, Synlett, 2006, (12), 1948-1952

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -40 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Halogen-metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry
DiMichele, Lisa; Menzel, Karsten; Mills, Paul; Frantz, Doug; Nelson, Todd, Magnetic Resonance in Chemistry, 2006, 44(11), 1041-1043

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -
Referencia
Synthesis of 1-Substituted Fluorenones
George, Stephen R. D.; Scott, Lawrence T.; Harper, Jason B., Polycyclic Aromatic Compounds, 2016, 36(5), 697-715

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 0.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ,  Hydrochloric acid ,  Water Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; acidified, rt
Referencia
Ortholithiation of unprotected benzoic acids: application for novel 2-chloro-6-substituted benzoic acid syntheses
Gohier, Frederic; Castanet, Anne-Sophie; Mortier, Jacques, Synthetic Communications, 2005, 35(6), 799-806

Métodos de producción 7

Condiciones de reacción
Referencia
Preparation of novel phenylalanine derivatives as inhibitors of integrin α4
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of substituted benzoylpiperidine derivatives and analogs as renin inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0.5 h, -77 °C; 4 h, -75 °C
1.2 -70 °C; 5.5 h, -70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  40 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 0.5
Referencia
Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate
Hickey, Matthew R.; Allwein, Shawn P.; Nelson, Todd D.; Kress, Michael H.; Sudah, Osama S.; et al, Organic Process Research & Development, 2005, 9(6), 764-767

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Preparation of substituted carbonylpiperidine derivatives as renin inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt
Referencia
Preparation of N-biphenylmethyl cycloalkanecarboxamides as bradykinin antagonists for treatment of conditions associated with the bradykinin B1 pathway.
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
Referencia
The acidifying effects of chlorine and bromine: little difference
Mongin, Florence; Schlosser, Manfred, Tetrahedron Letters, 1997, 38(9), 1559-1562

Métodos de producción 14

Condiciones de reacción
Referencia
Preparation of novel phenylalanine derivatives as α4 integrin inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
Referencia
Preparation of novel phenylalanine derivatives having α4 integrin-inhibitory activity
, World Intellectual Property Organization, , ,

2-Bromo-6-chlorobenzoic acid Raw materials

2-Bromo-6-chlorobenzoic acid Preparation Products

2-Bromo-6-chlorobenzoic acid Literatura relevante

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